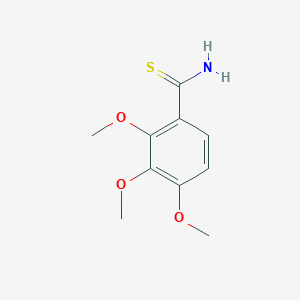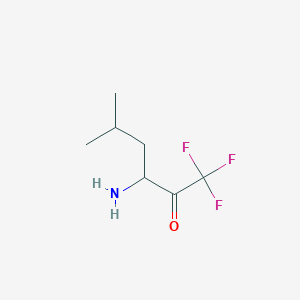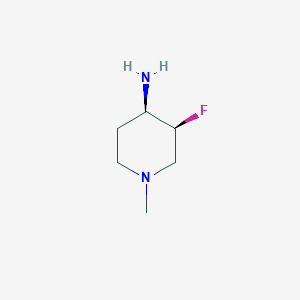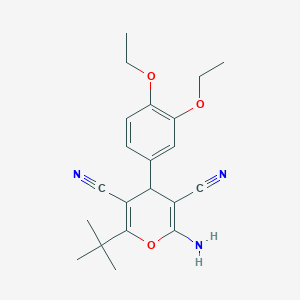
2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a pyran ring, amino group, tert-butyl group, and diethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as aldehydes and ketones.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Tert-Butyl Group: The tert-butyl group can be added through alkylation reactions using tert-butyl halides.
Incorporation of the Diethoxyphenyl Group: The diethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: It can be utilized in various industrial processes, including catalysis and synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-tert-butyl-4-(3,4-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile
- 2-amino-6-tert-butyl-4-(3,4-dihydroxyphenyl)-4H-pyran-3,5-dicarbonitrile
- 2-amino-6-tert-butyl-4-(3,4-dichlorophenyl)-4H-pyran-3,5-dicarbonitrile
Uniqueness
2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile is unique due to the presence of the diethoxyphenyl group, which imparts specific chemical and physical properties. This structural feature may influence its reactivity, solubility, and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C21H25N3O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C21H25N3O3/c1-6-25-16-9-8-13(10-17(16)26-7-2)18-14(11-22)19(21(3,4)5)27-20(24)15(18)12-23/h8-10,18H,6-7,24H2,1-5H3 |
InChI Key |
QMSJQPDJILEWOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC(=C2C#N)N)C(C)(C)C)C#N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-({[1-(4-butoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B12443763.png)
![5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B12443767.png)
![2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12443768.png)
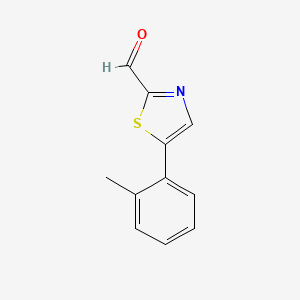
![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride](/img/structure/B12443781.png)
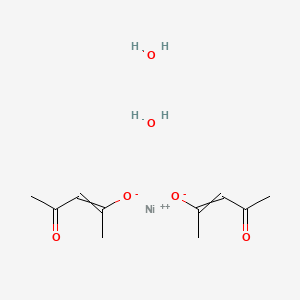
![2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate](/img/structure/B12443798.png)
